4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
CAS No.:
Cat. No.: VC15816524
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3NO |
|---|---|
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 4-(difluoromethyl)-2-fluoro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H |
| Standard InChI Key | QFCNPOVTXJFHDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)F)C(F)F |
Introduction
Synthetic Methodologies
Radiodifluoromethylation Strategies
A pivotal approach for introducing difluoromethyl groups into aromatic systems involves late-stage radiodifluoromethylation, as demonstrated in the synthesis of related benzo[d]oxazoles . For example, the radiolabeling of DPA-714 analogs employs a one-pot tandem procedure involving:
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Borylation of the parent aromatic ring.
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Oxidation to generate reactive intermediates.
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¹⁸F-difluoromethylation using [¹⁸F]fluoride sources.
While this method targets radiolabeled tracers, the same principles apply to non-radioactive difluoromethylation. For 4-(difluoromethyl)-2-fluorobenzo[d]oxazole, a plausible route involves:
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Step 1: Nitration of 2-fluorobenzo[d]oxazole to introduce a nitro group at position 4.
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Step 2: Reduction to the corresponding amine.
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Step 3: Diazotization followed by difluoromethylation using ClCF₂H or analogous reagents .
Cyclocondensation Reactions
Benzoxazole cores are typically synthesized via cyclocondensation of o-aminophenols with carboxylic acid derivatives. For fluorinated variants, pre-functionalized starting materials are essential. A representative protocol involves:
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Reacting 4-difluoromethyl-2-fluoro-o-aminophenol with triphosgene or cyanogen bromide under acidic conditions to form the oxazole ring .
Physicochemical Properties
While experimental data for 4-(difluoromethyl)-2-fluorobenzo[d]oxazole are sparse, key properties can be extrapolated from analogous compounds:
Biological Activity and Applications
Anticancer Activity
Fluorine-containing benzoxazoles demonstrate selective cytotoxicity. In a study of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles, derivatives showed IC₅₀ values of 1.2–8.7 µM against A-549 lung carcinoma cells while sparing non-cancerous HepaRG hepatocytes . The difluoromethyl group in 4-(difluoromethyl)-2-fluorobenzo[d]oxazole may enhance membrane permeability, potentiating similar anticancer effects.
Radiolabeling for Imaging
The difluoromethyl group positions this compound as a candidate for ¹⁸F-radiolabeling, a technique critical in positron emission tomography (PET). Analogous tracers like [¹⁸F]DPA-714 target microglial activation in neurodegenerative diseases . Substituting the difluoromethyl group with ¹⁸F could yield a high-affinity tracer for inflammation imaging.
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